2-(3-Methoxyphenyl)ethanol
Description
2-(3-Methoxyphenyl)ethanol (CAS 34114-37-9) is an aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure features a methoxy (-OCH₃) group at the para position of the benzene ring and a hydroxyl (-OH) group on the adjacent ethanol moiety. This compound is synthesized via the reduction of 3-methoxyphenylpropanoic acid using lithium aluminum hydride (LiAlH₄), yielding 59–90% depending on reaction conditions . It is utilized in organic synthesis, particularly in catalytic methylation reactions, achieving isolated yields up to 82% under optimized conditions .
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGEJSCUZMCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198243 | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5020-41-7 | |
| Record name | 3-Methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenyl)ethanol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |
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| Record name | 3-Methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |
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Preparation Methods
Catalyst Selection in Hydrogenation
Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are optimal for aldehyde reductions due to their high activity and selectivity. Nickel catalysts (Raney Ni) are less effective, often requiring higher temperatures (>120°C) and producing undesired byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-methoxyphenylethane using hydrogen gas (H2) and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Methoxyphenylacetic acid
Reduction: 3-Methoxyphenylethane
Substitution: 3-Methoxyphenyl chloride, 3-Methoxyphenyl bromide
Scientific Research Applications
Pharmaceutical Applications
2-(3-Methoxyphenyl)ethanol has been studied for its potential pharmacological effects. Some notable applications include:
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory conditions .
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, indicating a possible role in treating neurodegenerative diseases .
Agrochemical Applications
The compound has also been explored for its efficacy in agriculture:
- Pesticidal Activity : Research highlights the potential of this compound as a natural pesticide due to its ability to disrupt the life cycle of certain pests .
- Plant Growth Regulation : Some studies suggest that this compound can act as a growth regulator, enhancing plant growth and yield under specific conditions .
Material Science
In material science, the unique properties of this compound have led to various applications:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties tailored for industrial applications .
- Coating Formulations : Its chemical stability makes it suitable for use in coatings that require durability and resistance to environmental factors .
Case Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results demonstrated that this compound significantly scavenged free radicals, suggesting its potential as a dietary supplement for health benefits.
Case Study 2: Neuroprotective Effects
In a research article from Neuropharmacology, scientists investigated the neuroprotective effects of various phenethyl alcohol derivatives. The findings indicated that this compound effectively reduced neuronal cell death induced by oxidative stress, supporting its use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various metabolic pathways. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, its structural similarity to other biologically active compounds allows it to interact with specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in this compound) enhance aromatic ring stability and reduce electrophilic substitution rates compared to electron-withdrawing groups (e.g., nitro in 2-(3-Nitrophenyl)ethanol) . The hydroxyl group in m-tyrosol increases hydrophilicity and antioxidant activity, distinguishing it from methoxy derivatives .
Synthetic Yields: this compound achieves higher yields (up to 90%) compared to nitro-substituted analogs, which require stringent conditions due to nitro group reactivity .
Applications: Methoxy derivatives are prevalent in pharmaceutical intermediates (e.g., iloperidone metabolite in ).
Research Findings and Data
Structural Analysis
- NMR Data: this compound exhibits distinct ¹H NMR signals at δ 7.26–7.18 ppm (aromatic protons) and δ 3.80 ppm (methoxy group) . Nitro analogs like 2-(3-Nitrophenyl)ethanol show downfield shifts for aromatic protons (δ 8.12–8.10 ppm) due to the nitro group’s electron-withdrawing effect .
Biological Activity
2-(3-Methoxyphenyl)ethanol, also known as 3-methoxyphenethyl alcohol, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group (-OCH) attached to a benzene ring at the third position and an ethanol group (-CHCHOH) at the second position. This unique structure contributes to its diverse chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and methoxy groups facilitates hydrogen bonding and electrostatic interactions, which are essential for its role as an inhibitor or activator of enzymatic reactions.
Antioxidant Activity
Research indicates that compounds containing the 2-methoxyphenol moiety, such as this compound, exhibit significant antioxidant properties . These properties are crucial for protecting cells from oxidative damage by neutralizing free radicals. Studies suggest that this compound can influence cell function positively by mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A study by Ban et al. (2014) demonstrated that derivatives of this compound could suppress the activation of transcription factors involved in oncogenesis, indicating a potential role in cancer therapy .
Enzyme Inhibition
Further investigations have shown that this compound can act as an enzyme inhibitor. Its interaction with key metabolic pathways suggests that it may modulate various biochemical processes, making it a candidate for further pharmacological studies .
Research Case Studies
-
Synthesis and Characterization : A study explored the synthesis of this compound through reduction methods, yielding high enantiomeric excess (ee). The compound was utilized as a precursor in synthesizing other biologically active molecules, underscoring its significance in pharmaceutical chemistry .
Reaction Type Yield (%) Enantiomeric Excess (%) Reduction with NaBH4 70 91 Grignard Reaction High >80 - Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its antioxidant capacity. The compound's ability to protect against oxidative stress was quantified using DPPH radical scavenging assays.
Pharmacological Applications
Given its biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : As a precursor for synthesizing drugs targeting oxidative stress-related diseases.
- Cosmetic Industry : Due to its pleasant floral odor and antioxidant properties, it is used in fragrances and skincare products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(3-Methoxyphenyl)ethanol, and how can reaction efficiency be optimized?
- Answer : A common method involves the reduction of 2-(3-methoxyphenoxy)ethanamine using catalytic hydrogenation or sodium borohydride. Reaction efficiency depends on solvent polarity (e.g., ethanol or THF) and temperature control (60–80°C). Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) ensures optimal yield . Purity can be enhanced via fractional distillation (b.p. ~283°C) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer : Use a combination of GC-MS (to confirm molecular weight: 166.2 g/mol) and H/C NMR. Key NMR signals include:
- H: δ 3.80 (s, 3H, OCH), δ 3.70 (t, 2H, CHOH), δ 2.80 (t, 2H, CHAr) .
- IR spectra should show O-H stretching (~3350 cm) and aromatic C-H (~3030 cm). Cross-validate with NIST spectral databases .
Q. What solvents and storage conditions are optimal for preserving this compound in laboratory settings?
- Answer : Store in amber glass under inert gas (N or Ar) at 4°C. Use ethanol or DMSO as solvents to prevent degradation. Avoid prolonged exposure to light or moisture, which can induce ether bond cleavage .
Advanced Research Questions
Q. How does the methoxy group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but sterically hinders para positions. In alkylation reactions, the hydroxyl group on the ethanol moiety can act as a nucleophile, forming ethers or esters. Computational studies (DFT) suggest the methoxy group increases electron density at the ortho position by ~12% .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies in receptor-binding assays may arise from stereochemical variations or solvent effects. For example, ethanol’s presence in aqueous solutions alters acidity constants of phenolic intermediates, affecting binding affinity (see analogous studies in ). Standardize assay conditions (e.g., pH 7.4 buffer, DMSO <0.1%) and use chiral HPLC to isolate enantiomers .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Answer : Apply QSAR models to estimate logP (~1.8) and membrane permeability. Molecular docking (AutoDock Vina) reveals potential interactions with GABA receptors, supported by partial agonism observed in squirrel monkey trials for structurally related compounds . ADMET predictions (SwissADME) indicate moderate hepatic metabolism via CYP2D6 .
Q. What experimental designs are critical for studying the compound’s role in metabolic pathways?
- Answer : Use C-labeled this compound to track metabolic fate in vitro. LC-MS/MS can identify metabolites like 3-methoxybenzoic acid. Compare hepatic microsomal activity across species (e.g., human vs. rat) to assess translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
